molecular formula C12H14O3 B14451942 1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one CAS No. 74815-88-6

1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one

Cat. No.: B14451942
CAS No.: 74815-88-6
M. Wt: 206.24 g/mol
InChI Key: JTSVEBCCFNWPQC-UHFFFAOYSA-N
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Description

1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one is a synthetic dihydrochalcone derivative of interest in chemical and pharmacological research. Compounds within the dihydrochalcone structural class are under investigation for a range of potential bioactivities. Dihydrochalcones are known to be studied for their antioxidant, anti-inflammatory, and antimicrobial properties, and research into novel derivatives aims to explore and enhance these activities . The specific presence of a prenyl (prop-2-en-1-yl) group on the aromatic ring may influence the compound's lipophilicity and its interaction with biological membranes, which is a key consideration in the design of bioactive molecules . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecules with potential biological function. It is also suitable as a standard for analytical method development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

74815-88-6

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2,4-dihydroxy-3-prop-2-enylphenyl)propan-1-one

InChI

InChI=1S/C12H14O3/c1-3-5-8-11(14)7-6-9(12(8)15)10(13)4-2/h3,6-7,14-15H,1,4-5H2,2H3

InChI Key

JTSVEBCCFNWPQC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)O)CC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete reaction and high yield .

Industrial Production Methods

In an industrial setting, the synthesis of 1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of enzymes involved in oxidative stress, such as glutathione S-transferase (GST) and hemoxygenase-1 (HO-1). Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Aryl Propanones

Halogenated analogs, such as 1-(3-fluorophenyl)propan-1-one, 1-(4-chlorophenyl)propan-1-one, and 1-[2-(difluoromethoxy)phenyl]propan-1-one (CAS 929341-33-3), differ in substituent electronegativity and steric effects. These compounds are synthesized via coupling reactions, yielding 60–73% for halogenated aryl ketones .

Compound Substituent(s) Molecular Formula Key Properties/Applications Reference
1-(3-Fluorophenyl)propan-1-one 3-Fluorophenyl C₉H₉FO Enhanced reactivity in C–C coupling
1-(4-Chlorophenyl)propan-1-one 4-Chlorophenyl C₉H₉ClO Intermediate for pharmaceuticals
1-[2-(Difluoromethoxy)phenyl]propan-1-one 2-Difluoromethoxyphenyl C₁₀H₁₀F₂O₂ High lipophilicity (logP: 2.1)

Key Findings : Halogens (F, Cl) increase electrophilicity, improving reactivity in cross-coupling reactions. Difluoromethoxy groups enhance metabolic stability .

Chalcone Derivatives with Varied Aryl Groups

Chalcones with modified aryl rings exhibit distinct bioactivities. For example:

  • 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one : Methoxy and methyl groups increase lipophilicity, favoring membrane penetration .
Compound Substituents Biological Activity Synthesis Yield Reference
1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one 3-Hydroxyphenyl Antimicrobial (moderate) 67%
1-(2,4-Dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one 4-Nitrophenyl Antioxidant (predicted) 64%
MF-14 (Natural chalcone) 2,4-Dihydroxy-3-(2-hydroxyphenylmethyl)-6-methoxy Inhibits 15-lipoxygenase N/A

Key Findings : Hydroxyl groups enhance hydrogen bonding with enzymes, while nitro/methoxy groups modulate redox properties .

Dihydrochalcones

Dihydrochalcones (saturated analogs) like MF-15 (1-[2,4-dihydroxy-3-(2-hydroxyphenylmethyl)-6-methoxyphenyl]-3-(4-methoxyphenyl)propan-1-one) lack the α,β-unsaturation, reducing electrophilicity but improving stability. These compounds show antiplasmodial activity (e.g., 80% cruzain inhibition at 100 μg/mL) .

Compound Structure Features Bioactivity Reference
MF-15 Dihydro analog of MF-14 Antichagasic (cruzain inhibition)
1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)-3-(4-hydroxyphenyl)propan-1-one Chroman ring Cathepsin B/L inhibition

Key Findings : Saturation reduces reactivity but improves pharmacokinetic profiles .

Heterocyclic Derivatives

Thiophene-containing analogs, such as 1-(5-bromothiophen-2-yl)propan-1-one, exhibit moderate antimicrobial activity (50–58% yields) . Indole derivatives (e.g., 4-(3-methyl-1H-indol-2-yl)phenylmethanone) show enhanced π-π stacking interactions, useful in drug design .

Compound Heterocycle Application Reference
1-(5-Bromothiophen-2-yl)propan-1-one Thiophene Antimicrobial intermediate
4-(3-Methylindol-2-yl)phenylmethanone Indole Anticancer (hypothesized)

Key Findings : Heterocycles improve binding to aromatic enzyme pockets but may reduce solubility .

Biological Activity

1-[2,4-Dihydroxy-3-(prop-2-en-1-yl)phenyl]propan-1-one, also known as compound CAS 74815-88-6, is a phenolic compound with potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by recent research findings and case studies.

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 74815-88-6

Antibacterial Activity

Recent studies have highlighted the antibacterial effects of various phenolic compounds similar to 1-[2,4-Dihydroxy-3-(prop-2-en-1-YL)phenyl]propan-1-one. For instance, a study evaluated the antibacterial activity of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications could enhance antibacterial potency.

CompoundMIC (mg/mL)Active Against
Compound A0.0039S. aureus
Compound B0.025E. coli
1-[2,4-Dihydroxy-3-(prop-2-en-1-YL)phenyl]propan-1-oneTBDTBD

The Minimum Inhibitory Concentration (MIC) values suggest that the compound may exhibit significant antibacterial properties similar to other tested phenolic compounds .

Antifungal Activity

The antifungal activity of this compound has also been investigated. A study on monomeric alkaloids demonstrated that compounds with similar hydroxyl and enone functionalities showed promising antifungal effects against various strains, including Candida species. The structure-function relationship indicates that the presence of hydroxyl groups can enhance antifungal activity.

CompoundZone of Inhibition (mm)Active Against
Compound C24C. albicans
Compound D20A. fumigatus
1-[2,4-Dihydroxy-3-(prop-2-en-1-YL)phenyl]propan-1-oneTBDTBD

Further investigations are needed to determine specific antifungal activities for this compound .

Anticancer Activity

Preliminary studies suggest that phenolic compounds can exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. Research has shown that compounds with similar structures can inhibit cancer cell proliferation.

In vitro assays demonstrated that derivatives of phenolic compounds can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes findings from relevant studies:

Cell LineIC50 (µM)Reference
MCF-7TBD
HeLaTBD

Case Studies

A case study involving a series of phenolic compounds with similar structures to 1-[2,4-Dihydroxy-3-(prop-2-en-1-YL)phenyl]propan-1-one revealed promising results in reducing tumor growth in animal models. These findings suggest potential therapeutic applications in oncology.

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